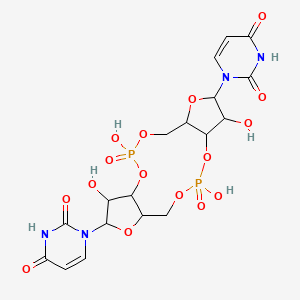

Bis(3'-5')cyclic diuridine monophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclic di-Uridine Monophosphate (sodium salt) is a pyrimidine-containing cyclic dinucleotide. It is produced by bacterial cyclic GMP-AMP synthase/DncV-like nucleotidyltransferases, such as LpCdnE02 from Legionella pneumophila. This compound binds to cyclic GMP-AMP synthase, in the apo or double-stranded DNA-bound forms, with reduced affinity compared to other cyclic dinucleotides like 2’3’-cyclic GMP-AMP or 3’3’-cyclic GMP-AMP .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclic di-Uridine Monophosphate (sodium salt) is synthesized through the cyclization of two uridine monophosphate molecules. The reaction involves the formation of a phosphodiester bond that links the C3’ of one pentose ring with the C5’ of the other nucleotide, resulting in a 3’5’ cyclic dinucleotide .

Industrial Production Methods: The industrial production of Cyclic di-Uridine Monophosphate (sodium salt) involves bacterial fermentation using genetically engineered strains of Legionella pneumophila. The bacterial cells are cultured under controlled conditions to express the nucleotidyltransferase enzyme, which catalyzes the formation of the cyclic dinucleotide. The product is then purified through a series of chromatographic techniques to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclic di-Uridine Monophosphate (sodium salt) primarily undergoes hydrolysis and phosphorylation reactions. It can also participate in substitution reactions where the phosphate groups are replaced by other functional groups .

Common Reagents and Conditions:

Hydrolysis: Water and acidic or basic conditions.

Phosphorylation: Phosphorylating agents such as ATP and specific kinases.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products:

Hydrolysis: Uridine monophosphate.

Phosphorylation: Phosphorylated derivatives of Cyclic di-Uridine Monophosphate.

Substitution: Substituted cyclic dinucleotides with modified functional groups.

Applications De Recherche Scientifique

Cyclic di-Uridine Monophosphate (sodium salt) has a wide range of applications in scientific research:

Mécanisme D'action

Cyclic di-Uridine Monophosphate (sodium salt) exerts its effects by binding to cyclic GMP-AMP synthase. This binding can occur in the apo form or when the enzyme is bound to double-stranded DNA. The interaction with cyclic GMP-AMP synthase leads to the modulation of downstream signaling pathways involved in immune responses. The compound acts as a negative control for cyclic di-GMP signaling, thereby influencing various cellular processes .

Comparaison Avec Des Composés Similaires

- Cyclic di-Adenosine Monophosphate (c-di-AMP)

- Cyclic di-Guanosine Monophosphate (c-di-GMP)

- Cyclic GMP-AMP (cGAMP)

Comparison: Cyclic di-Uridine Monophosphate (sodium salt) is unique due to its pyrimidine base, which distinguishes it from other cyclic dinucleotides that contain purine bases. This structural difference results in distinct binding affinities and biological activities. For example, Cyclic di-Uridine Monophosphate has reduced affinity for cyclic GMP-AMP synthase compared to 2’3’-cyclic GMP-AMP and 3’3’-cyclic GMP-AMP .

Propriétés

Formule moléculaire |

C18H22N4O16P2 |

|---|---|

Poids moléculaire |

612.3 g/mol |

Nom IUPAC |

1-[17-(2,4-dioxopyrimidin-1-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C18H22N4O16P2/c23-9-1-3-21(17(27)19-9)15-11(25)13-7(35-15)5-33-40(31,32)38-14-8(6-34-39(29,30)37-13)36-16(12(14)26)22-4-2-10(24)20-18(22)28/h1-4,7-8,11-16,25-26H,5-6H2,(H,29,30)(H,31,32)(H,19,23,27)(H,20,24,28) |

Clé InChI |

ADHSUZMEJHOWOL-UHFFFAOYSA-N |

SMILES canonique |

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E,5E,7Z,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823418.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10823436.png)

![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboperoxoic acid;3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10823441.png)

![1-[[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl-methylamino]-3-(4-ethoxyphenoxy)propan-2-ol](/img/structure/B10823449.png)

![(3E,5Z,7E,11E,13E,15Z)-20-[(1S)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823516.png)